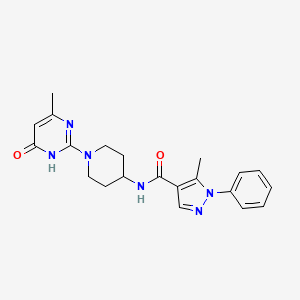
5-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-1-phenyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-1-phenyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives has been synthesized, demonstrating potential as anticancer and anti-5-lipoxygenase agents. These compounds were evaluated for cytotoxic activities against HCT-116 and MCF-7 cell lines, as well as for their 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) analysis suggested that specific structural features contribute to their bioactivities, highlighting the significance of pyrazolopyrimidines in medicinal chemistry for the development of new therapeutic agents (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of novel pyrazole and pyrazolopyrimidine derivatives have been investigated, revealing significant activity against various pathogens. This research underscores the potential of these compounds in addressing the growing challenge of antimicrobial resistance and provides a foundation for the development of new antimicrobial agents (Othman, 2013).
Anti-Inflammatory and Analgesic Agents
Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has identified compounds with significant anti-inflammatory and analgesic properties. These findings are pivotal for the development of new drugs with improved efficacy and safety profiles for the treatment of inflammatory diseases and pain management (Abu‐Hashem et al., 2020).
Cytotoxicity Against Cancer Cells
The synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has yielded compounds with notable cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to the ongoing search for more effective cancer therapies, highlighting the therapeutic potential of these chemical frameworks (Hassan et al., 2014).
Anti-Angiogenic Activities and DNA Cleavage
Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been shown to effectively block the formation of blood vessels in vivo and exhibit DNA cleavage activities. These findings suggest their potential as anticancer agents by targeting both angiogenesis and DNA integrity, offering a multifaceted approach to cancer treatment (Kambappa et al., 2017).
properties
IUPAC Name |
5-methyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-14-12-19(28)25-21(23-14)26-10-8-16(9-11-26)24-20(29)18-13-22-27(15(18)2)17-6-4-3-5-7-17/h3-7,12-13,16H,8-11H2,1-2H3,(H,24,29)(H,23,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAUWFBRFCTKSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-1-phenyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine](/img/structure/B2385801.png)
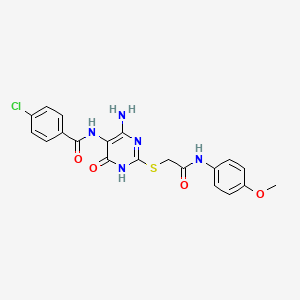
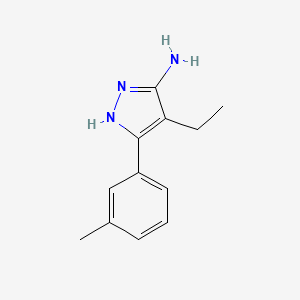
![2-[[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2385809.png)
![2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2385810.png)
![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2385811.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2385812.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3-methylphenyl)acetamide](/img/structure/B2385814.png)
![N-[(1R)-1-(pyrazin-2-yl)ethyl]prop-2-enamide](/img/structure/B2385816.png)
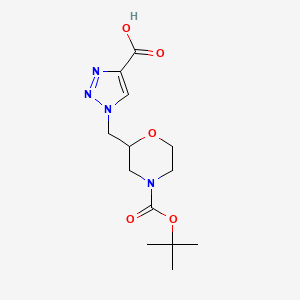

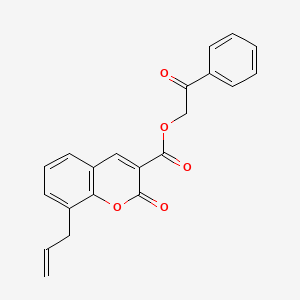
![9-Oxa-1-azaspiro[4.5]decane-1-carboxamide](/img/structure/B2385822.png)